molecular formula C24H18O2 B1143685 Einecs 235-277-9 CAS No. 12156-33-1

Einecs 235-277-9

Cat. No.: B1143685
CAS No.: 12156-33-1
M. Wt: 338.39852
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Description

Introduction and Nomenclature

Historical Context and Discovery

EINECS 235-277-9 occupies a significant position within the timeline of commercial chemical development, having been officially recognized as a substance that was actively marketed within the European Community during the period spanning January 1, 1971, to September 18, 1981. This temporal classification places the compound within an era of expanding organic chemical synthesis capabilities, particularly in the field of azulene chemistry, which experienced substantial development during the mid-to-late twentieth century.

The compound's inclusion in the European Inventory of Existing Commercial Chemical Substances reflects the broader historical development of azulene derivatives, which gained prominence following the pioneering work of synthetic chemists in the 1950s. The synthesis of azulene compounds during this period was revolutionized by methods developed independently by Ziegler and Hafner, and by Nozoe, establishing foundational approaches for creating complex azulene-based molecules such as this compound. The particular structural complexity of this compound suggests its development occurred during a period of advanced synthetic methodology, likely utilizing sophisticated cycloaddition reactions that became prevalent in azulene chemistry during the 1970s and 1980s.

The commercial availability of this compound during this specific historical window indicates its potential utility in specialized applications that required the unique electronic and structural properties characteristic of azulene derivatives. The compound's registration within the EINECS framework demonstrates its significance as a commercially viable chemical entity prior to the implementation of more stringent regulatory requirements under subsequent European chemical legislation.

Systematic Nomenclature and Identifiers

EINECS Classification (235-277-9)

The EINECS classification system assigns the identifier 235-277-9 to this particular azulene derivative, establishing its formal recognition within the European Inventory of Existing Commercial Chemical Substances. This classification serves as a unique regulatory identifier that facilitates compliance tracking and safety assessments under various European chemical directives. The EINECS numbering system follows a specific format where the first three digits (235) indicate the general category range, while the subsequent digits (277-9) provide the specific compound identifier within that range.

The this compound designation carries regulatory significance as it confirms the compound's status as a pre-existing commercial substance that was manufactured or imported within the European Economic Community before September 18, 1981. This classification exempts the substance from certain registration requirements that apply to newer chemical entities, while simultaneously establishing its historical legitimacy within European chemical commerce.

The European Chemicals Agency maintains detailed records of EINECS-classified substances, with this compound being cataloged alongside comprehensive data regarding its chemical properties, structural characteristics, and regulatory status. This classification system enables regulatory authorities to distinguish between historically established chemicals and newly developed substances, facilitating appropriate oversight and assessment protocols.

CAS Registry Number (12156-33-1)

The Chemical Abstracts Service Registry Number 12156-33-1 serves as the globally recognized unique identifier for this compound, providing standardized access to chemical information across international databases and literature. The CAS Registry system employs a systematic approach to chemical identification that ensures each distinct molecular entity receives a unique numerical designation, regardless of alternative naming conventions or regional classification systems.

The CAS number 12156-33-1 was assigned through the comprehensive evaluation of the compound's molecular structure, constitutional formula, and stereochemical characteristics. This identifier enables researchers, regulatory authorities, and commercial entities to access consistent information about the compound across diverse chemical databases, including PubChem, SciFinder, and specialized chemical commerce platforms.

The numerical structure of CAS 12156-33-1 follows the standard format where the digits before the final hyphen represent the sequential registry number, while the final digit serves as a check digit for verification purposes. This systematic approach ensures the accuracy and integrity of chemical identification across global scientific and commercial applications.

Alternative Naming Conventions

This compound is known by several systematic and descriptive names that reflect different aspects of its molecular structure and chemical characteristics. The primary International Union of Pure and Applied Chemistry name is (4Z)-2-azulen-1-yl-4-(5H-azulen-1-ylidene)-3-oxocyclobuten-1-olate, which provides a detailed description of the compound's stereochemistry, substitution pattern, and functional group arrangement.

An alternative systematic designation for this compound is 1-[3-(azulen-1-yl)-2-oxido-4-oxocyclobut-2-en-1-ylidene]-1,-dihydroazulenylium, which emphasizes the ionic character of the molecular structure and the specific connectivity between the azulene and cyclobutenone components. This nomenclature reflects the compound's electronic structure and the formal charge distribution within the molecule.

Additional naming conventions include the simplified descriptor "(4Z)-2-azulen-1-yl-4-(5H-azulen-1-ylidene)-3-oxocyclobuten-1-olate," which maintains structural specificity while providing a more concise representation of the molecular architecture. These various naming systems demonstrate the complexity of accurately describing the compound's sophisticated structural features within different chemical communication contexts.

The molecular formula C24H18O2 provides the most fundamental compositional description of this compound, indicating the presence of twenty-four carbon atoms, eighteen hydrogen atoms, and two oxygen atoms. The corresponding molecular weight of 338.39852 atomic mass units further characterizes the compound's basic physical properties and enables precise quantitative analysis in research and commercial applications.

Position in Chemical Classification Systems

This compound occupies a distinctive position within multiple chemical classification frameworks, reflecting its complex structural characteristics and synthetic origins. Within the broader category of azulene derivatives, this compound represents an advanced example of polycyclic aromatic systems that incorporate non-benzenoid aromatic rings with unique electronic properties. The presence of dual azulene units connected through a functionalized cyclobutenone bridge places this compound in a specialized subcategory of azulene-based molecules that exhibit extended conjugation and distinctive reactivity patterns.

From a structural perspective, this compound belongs to the class of compounds known as azulene cycloaddition products, which are typically formed through sophisticated synthetic pathways involving [8 + 2] cycloaddition reactions between azulene precursors and appropriate dienophiles. This classification reflects the compound's likely synthetic origin through methodologies developed for azulene chemistry, particularly those involving the reaction of 2H-cyclohepta[b]furan-2-ones with various reactive partners.

The compound's classification within chemical taxonomy systems also recognizes its status as a polycyclic aromatic compound with heteroatomic functionality. The presence of oxygen-containing functional groups, specifically the cyclobutenone and olate moieties, places this compound within the broader category of oxygen-heterocyclic compounds that combine aromatic and carbonyl chemistry.

Classification Parameter Category Specific Designation
Primary Structure Type Polycyclic Aromatic Azulene Derivative
Functional Group Class Carbonyl Compounds Cyclobutenone System
Synthetic Origin Cycloaddition Product [8 + 2] Azulene Adduct
Electronic Character Extended Conjugation Multi-ring π-System
Regulatory Status EINECS Listed Pre-1981 Commercial

Properties

IUPAC Name

2-azulen-1-yl-4-(5H-azulen-1-ylidene)-3-oxocyclobuten-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O2/c25-23-21(19-13-11-15-7-3-1-5-9-17(15)19)24(26)22(23)20-14-12-16-8-4-2-6-10-18(16)20/h1-3,5-14,25H,4H2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAYBRLKFKEOCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C2C(=C1)C=CC2=C3C(=C(C3=O)C4=C5C=CC=CC=C5C=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923861
Record name 2-(Azulen-1-yl)-4-(azulen-1(5H)-ylidene)-3-oxocyclobut-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12156-33-1
Record name 1-(3-(Azulen-1-yl)-2-oxido-4-oxocyclobut-2-en-1-ylidene)-1,-dihydroazulenylium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012156331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Azulen-1-yl)-4-(azulen-1(5H)-ylidene)-3-oxocyclobut-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(azulen-1-yl)-2-oxido-4-oxocyclobut-2-en-1-ylidene]-1,-dihydroazulenylium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Procedure and Reaction Conditions

The coprecipitation method involves the simultaneous precipitation of Fe²⁺ and Fe³⁺ ions in an alkaline aqueous medium. A typical protocol includes:

  • Dissolving ferrous sulfate (FeSO₄·7H₂O) and ferric chloride (FeCl₃·6H₂O) in deionized water at a molar ratio of 1:2.

  • Adjusting the pH to 10–12 using ammonium hydroxide (NH₄OH) under nitrogen atmosphere to prevent oxidation.

  • Stirring the mixture at 60–80°C for 2–4 hours to ensure complete precipitation.

Critical Parameters

  • pH Control : Deviations below pH 10 yield non-stoichiometric Fe₃O₄ with hematite (α-Fe₂O₃) impurities.

  • Temperature : Higher temperatures (>80°C) accelerate particle growth, leading to diameters exceeding 50 nm.

  • Oxidation Prevention : Nitrogen purging is essential to maintain Fe²⁺/Fe³⁺ ratio integrity.

Product Characteristics

PropertyValue Range
Particle Size10–50 nm
Saturation Magnetization60–80 emu/g
Surface Area40–90 m²/g

This method is cost-effective but struggles with particle size uniformity in large-scale batches.

Thermal Decomposition

Organic Precursor Route

Thermal decomposition of iron precursors like iron oleate or acetylacetonate in high-boiling solvents (e.g., octadecene) produces monodisperse nanoparticles:

  • Heating iron(III) acetylacetonate (0.5 mmol) in octadecene (20 mL) to 320°C under argon.

  • Injecting oleic acid (2 mmol) as a surfactant.

  • Refluxing for 1 hour to yield 8–15 nm Fe₃O₄ particles.

Key Advantages

  • Size Control : Adjusting surfactant concentration modulates particle diameter (5–20 nm).

  • Crystallinity : Post-annealing at 400°C enhances crystallinity without aggregation.

Limitations

  • Cost : High-purity precursors and solvents increase production expenses.

  • Scalability : Batch sizes are limited by heat transfer inefficiencies in larger reactors.

Hydrothermal Synthesis

Autoclave-Based Reaction

Hydrothermal methods utilize pressurized reactors to achieve Fe₃O₄ crystallization:

  • Mixing FeCl₃·6H₂O (0.1 M) and urea (0.3 M) in 40 mL water.

  • Transferring the solution to a Teflon-lined autoclave.

  • Heating at 180°C for 12 hours.

Morphological Outcomes

  • Nanoparticles : Spherical particles (20–100 nm) form at lower temperatures (120–160°C).

  • Nanostructures : Rods or cubes emerge at >180°C due to oriented attachment mechanisms.

Energy Efficiency Analysis

ParameterConventional CoprecipitationHydrothermal
Reaction Time2–4 hours12–24 hours
Temperature60–80°C120–200°C
Particle UniformityModerateHigh

Hydrothermal synthesis offers superior morphology control but demands specialized equipment.

Microemulsion Technique

Water-in-Oil System Design

Microemulsions stabilize nanoscale aqueous droplets in oil phases to confine particle growth:

  • Preparing two microemulsions:

    • Microemulsion A : 0.1 M FeCl₂ + 0.2 M FeCl₃ in water, dispersed in cyclohexane with Triton X-100.

    • Microemulsion B : 1 M NH₄OH in water, dispersed in cyclohexane.

  • Mixing emulsions under vigorous stirring to initiate precipitation.

Size Modulation Factors

  • Surfactant Concentration : Higher Triton X-100 concentrations reduce droplet size, yielding 5–10 nm particles.

  • Water-to-Oil Ratio : Ratios <0.1 favor smaller particles but lower yields.

Electrochemical Deposition

Anodic Oxidation Setup

Electrodeposition enables direct Fe₃O₄ film formation on conductive substrates:

  • Using a platinum anode and stainless steel cathode in 0.1 M Fe(NO₃)₃ electrolyte.

  • Applying 2 V for 30 minutes at 25°C.

Film Properties

  • Thickness : 200–500 nm per deposition cycle.

  • Adhesion : Films exhibit strong substrate bonding (peel strength >5 N/cm²).

This method is optimal for sensor and electrode applications requiring thin films.

Biological Synthesis

Microbial Reduction

Certain bacteria (e.g., Shewanella oneidensis) enzymatically reduce ferric ions to Fe₃O₄:

  • Culturing bacteria in medium containing 10 mM FeCl₃.

  • Incubating anaerobically at 30°C for 72 hours.

Sustainability Metrics

AspectChemical SynthesisBiological Synthesis
Energy ConsumptionHighLow
ToxicityModerateNegligible
Particle Size Range5–100 nm10–30 nm

While eco-friendly, biological methods face challenges in yield consistency and scalability.

Industrial-Scale Production

Rotary Kiln Calcination

Large-scale Fe₃O₄ production often employs thermal treatment of iron oxyhydroxides:

  • Spray-drying Fe(OH)₃ slurry to form precursor granules.

  • Calcining granules at 400–600°C under reducing atmosphere (5% H₂ in N₂).

Quality Control Protocols

  • Phase Purity : X-ray diffraction (XRD) must show Fe₃O₄ peaks (JCPDS 19-0629) without hematite reflections.

  • Magnetic Properties : Commercial batches require saturation magnetization ≥70 emu/g.

Comparative Analysis of Methods

MethodMedian Particle Size (nm)Crystallinity (%)Throughput (kg/day)
Coprecipitation3585500
Thermal Decomposition129510
Hydrothermal5090100
Industrial Calcination1000755000

Thermal decomposition excels in nanocrystal quality but is impractical for bulk production, whereas calcination balances cost and volume .

Chemical Reactions Analysis

Types of Reactions

Black iron oxide undergoes various chemical reactions, including:

    Oxidation: Black iron oxide can be oxidized to form different iron oxides, such as red iron oxide (ferric oxide).

    Reduction: It can be reduced to metallic iron under specific conditions.

    Substitution: Black iron oxide can participate in substitution reactions with other metal oxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used.

    Substitution: Reactions often involve other metal oxides or salts.

Major Products Formed

    Oxidation: Red iron oxide (ferric oxide).

    Reduction: Metallic iron.

    Substitution: Various mixed metal oxides.

Scientific Research Applications

Black iron oxide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of black iron oxide varies depending on its application. In MRI, for example, it enhances contrast by altering the magnetic properties of surrounding tissues. In catalysis, it facilitates chemical reactions by providing active sites for reactants. The molecular targets and pathways involved are specific to each application and are influenced by the compound’s magnetic and chemical properties.

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

To evaluate EINECS 235-277-9 against similar compounds, the following approaches are employed, as derived from the evidence:

Structural Similarity Using Read-Across Structure-Activity Relationships (RAS)

Compounds with ≥70% similarity in PubChem 2D fingerprints (Tanimoto index) are classified as analogs . This method aligns with computational toxicology practices for predicting properties of uncharacterized chemicals using known data from structurally similar compounds.

Functional and Metal-Based Comparisons

Compounds may be compared based on shared functional groups (e.g., perfluoroalkyl chains) or metal substitutions (e.g., nickel vs. copper complexes) .

Physicochemical and Pharmacological Profiling

Key parameters include solubility, spectral data (NMR, IR), and biological activity (e.g., IC50 values), as outlined in medicinal chemistry guidelines .

Comparative Analysis with Similar Compounds

Structural Analogues from EINECS

lists quaternary ammonium compounds with perfluoroalkenyl groups, such as:

  • Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-2-C8-14-alkenyl), chlorides (EINECS 91081-09-3)
  • Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-C8-14-b-alkenyl), Me sulfates (EINECS 92129-34-5)
Table 1: Structural Comparison of Perfluoroalkyl Quaternary Ammonium Compounds
Parameter This compound (Hypothetical) EINECS 91081-09-3 EINECS 92129-34-5
Functional Group Quaternary ammonium + perfluoroalkyl Quaternary ammonium + perfluoroalkenyl Quaternary ammonium + perfluoroalkenyl
Chain Length C8-C14 (assumed) C8-C14 C8-C14
Counterion Undisclosed Chloride Methyl sulfate
Tanimoto Similarity N/A ≥70% (estimated) ≥70% (estimated)

Functional Analogues: Metal Complexes

If this compound is a metal complex, comparisons could involve compounds like copper (CAS 308246-57-3) or nickel complexes listed in . Key differences would arise from metal-specific reactivity and coordination geometry.

Table 2: Metal-Based Comparison
Parameter This compound (Hypothetical) Copper Complex (CAS 308246-57-3) Nickel Complex (Hypothetical)
Metal Center Undisclosed Copper Nickel
Oxidation State N/A +2 (common) +2 (common)
Typical Applications Catalysis, electronics Catalysis, pigments Batteries, coatings

Pharmacological and Toxicological Profiles

Using RAS, this compound’s bioactivity could be inferred from analogs.

Critical Research Findings

Structural Flexibility : Perfluoroalkyl quaternary ammonium compounds show high thermal stability and surfactant properties, making them useful in firefighting foams and coatings .

Environmental Impact : Perfluorinated analogs like EINECS 91081-09-3 are persistent organic pollutants (POPs) with long-term ecological risks .

Metal Complexes : Copper and nickel derivatives differ in catalytic efficiency; copper complexes are more effective in oxidation reactions .

Biological Activity

Introduction

Einecs 235-277-9 corresponds to Nickel and its compounds, primarily nickel sulfate (NiSO₄), which is widely used in various industrial applications. Understanding the biological activity of nickel compounds is crucial due to their potential health effects and environmental impact. This article synthesizes data from various sources to provide a comprehensive overview of the biological activity associated with this compound, including its toxicological profiles, mechanisms of action, and relevant case studies.

Nickel sulfate is a salt formed from nickel and sulfuric acid, characterized by its solubility in water and presence in various oxidation states. Its chemical formula is NiSO₄, and it is often encountered in both anhydrous and hydrated forms.

PropertyValue
Molecular Weight154.75 g/mol
SolubilitySoluble in water
AppearanceGreenish crystalline solid

Nickel compounds, including nickel sulfate, exhibit several biological activities that can lead to both beneficial and harmful effects:

  • Cellular Uptake : Nickel ions can enter cells through various transport mechanisms, including passive diffusion and specific transporters.
  • Genotoxicity : Nickel has been shown to induce DNA damage through oxidative stress mechanisms and may interfere with DNA repair processes.
  • Carcinogenicity : Nickel compounds are classified as human carcinogens by the International Agency for Research on Cancer (IARC). They are associated with lung and nasal cancers in occupational settings.

Toxicological Profile

The toxicological effects of nickel compounds vary based on exposure levels, duration, and individual susceptibility. Key findings include:

  • Acute Toxicity : Ingesting high doses can lead to gastrointestinal distress, while inhalation may cause respiratory issues.
  • Chronic Exposure : Long-term exposure is linked to skin allergies, respiratory diseases, and increased cancer risk.

Case Study 1: Occupational Exposure

A study conducted on workers in nickel refineries indicated a significant correlation between long-term exposure to nickel sulfate and the incidence of lung cancer. The study highlighted the need for stringent occupational safety measures to limit exposure levels.

Case Study 2: Environmental Impact

Research has shown that nickel compounds can accumulate in aquatic environments, affecting local flora and fauna. A study on freshwater organisms demonstrated that elevated nickel levels led to reduced growth rates and reproductive success in fish species.

Regulatory Status

Nickel compounds are subject to strict regulations under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) due to their hazardous nature. The European Chemicals Agency (ECHA) has classified nickel sulfate as a substance of very high concern (SVHC), which necessitates thorough risk assessments for any industrial use.

Q & A

Q. How can researchers structure manuscripts to highlight EC 235-277-9’s novel applications while addressing prior inconsistencies?

  • Methodological Answer : Use the Introduction to contextualize contradictions (e.g., conflicting reactivity reports) and define the study’s unique hypothesis. In the Discussion, contrast findings with literature using statistical confidence intervals. Provide extended experimental details in supplemental sections to enable replication .

Q. Tables for Methodological Reference

Parameter Recommended Technique Standard Reference
Purity VerificationHPLC-UV/GC-MSUSP General Chapter <621>
Structural Analysis¹H/¹³C NMR, X-ray CrystallographyICH Q6A Guidelines
Thermal StabilityTGA/DSCASTM E2041

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